3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid
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Overview
Description
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid is an organic compound with the molecular formula C₁₃H₁₆N₂O₆ It is characterized by the presence of a nitrophenyl group, a methoxycarbonylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Esterification: Formation of an ester linkage between the phenyl ring and the butanoic acid backbone.
Amidation: Conversion of the ester to an amide using methoxycarbonylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aminobutanoic acid derivatives: Formed through reduction of the nitro group.
Substituted butanoic acids: Formed through substitution reactions.
Scientific Research Applications
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxycarbonylamino group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[(4-aminophenyl)methoxycarbonylamino]butanoic acid: Similar structure but with an amino group instead of a nitro group.
3-Methyl-2-[(4-chlorophenyl)methoxycarbonylamino]butanoic acid: Contains a chlorine atom instead of a nitro group.
Uniqueness
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O6 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-8(2)11(12(16)17)14-13(18)21-7-9-3-5-10(6-4-9)15(19)20/h3-6,8,11H,7H2,1-2H3,(H,14,18)(H,16,17) |
InChI Key |
XXXLMCCEDSQNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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